A Note on Chemical Nomenclature and Structural Ambiguity
A Note on Chemical Nomenclature and Structural Ambiguity
An In-Depth Technical Guide to Phenyl N-(methylsulfonyl)-N-phenylcarbamate and Related N-Sulfonylcarbamates
The chemical name "Phenyl N-(methylsulfonyl)-N-phenylcarbamate" presents a degree of structural ambiguity. Based on standard IUPAC nomenclature, this name suggests a carbamate functional group where both a methylsulfonyl (-SO₂CH₃) group and a phenyl group are attached to the nitrogen atom, and a second phenyl group forms the ester portion of the carbamate. However, the existing chemical literature and commercial databases do not prominently feature a compound with this exact structure. Instead, several related isomers and analogs are more commonly referenced. This guide will address the chemistry of N-sulfonylcarbamates with a focus on the most plausible interpretations of the requested topic, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The most likely interpretations of the name include:
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Phenyl N-(methylsulfonyl)-N-phenylcarbamate (Direct Interpretation): A structure where the methylsulfonyl group and a phenyl group are on the same nitrogen.
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Phenyl (methylsulfonyl)phenylcarbamate (Isomeric Interpretation): Where the methylsulfonyl group is a substituent on one of the phenyl rings. A commercially available example is Phenyl (3-(methylsulfonyl)phenyl)carbamate .
This guide will delve into the synthesis, properties, and potential applications of these classes of molecules, providing both a broad overview and specific, actionable protocols.
Part 1: The N-Sulfonylcarbamate Moiety: Synthesis and Chemical Properties
The N-sulfonylcarbamate functional group is a robust chemical entity that combines the features of a sulfonamide and a carbamate. This combination can influence the molecule's steric and electronic properties, metabolic stability, and ability to engage in hydrogen bonding, making it a point of interest in medicinal chemistry and materials science.[1]
General Synthesis of N-Aryl-N-Arylsulfonylcarbamates
A general and effective method for the synthesis of tertiary sulfonylcarbamates involves the reaction of a sulfonamide with an aryl chloroformate.[2][3] This reaction proceeds via the formation of a sulfonamide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl chloroformate.
The causality behind this experimental choice lies in the relatively high acidity of the sulfonamide proton, which allows for its ready deprotonation by a suitable base to form the nucleophilic anion. The aryl chloroformate serves as an efficient acylating agent.
Caption: General Synthesis of N-Aryl-N-Arylsulfonylcarbamates.
Hydrolysis and Stability
N-sulfonylcarbamates, particularly tertiary ones, are susceptible to hydrolysis in aqueous media, yielding the parent sulfonamide and phenol.[2] The kinetics of this hydrolysis are pH-dependent, with both spontaneous and base-catalyzed pathways observed.[2][3]
The mechanism of base-catalyzed hydrolysis typically involves a rate-limiting formation of a tetrahedral intermediate following the nucleophilic attack of a hydroxide ion on the carbamate's carbonyl carbon.[2][3] In some cases, depending on the substituents, the decomposition of this intermediate can become the rate-limiting step, with the sulfonamide anion acting as the leaving group.[2] This inherent reactivity is a critical consideration in drug design, influencing the compound's shelf-life and in vivo stability.
Part 2: Profile of Phenyl (3-(methylsulfonyl)phenyl)carbamate
As a specific, commercially available isomer that aligns with the user's query, Phenyl (3-(methylsulfonyl)phenyl)carbamate (CAS Number: 417721-13-2) serves as a practical example.
Caption: Structure of Phenyl (3-(methylsulfonyl)phenyl)carbamate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Phenyl (3-(methylsulfonyl)phenyl)carbamate.
| Property | Value | Source |
| CAS Number | 417721-13-2 | |
| Molecular Formula | C₁₄H₁₃NO₄S | |
| Molecular Weight | 291.33 g/mol | |
| InChI Key | JTWZCBCMUHMZLG-UHFFFAOYSA-N |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published in peer-reviewed literature and are typically found on supplier-provided certificates of analysis.
Synthesis
Caption: Plausible synthesis of Phenyl (3-(methylsulfonyl)phenyl)carbamate.
Research Applications
Specific research applications for Phenyl (3-(methylsulfonyl)phenyl)carbamate are not well-documented. However, compounds with similar structural motifs (containing both carbamate and sulfonyl/sulfonamide groups) are actively investigated in drug discovery. The presence of the methylsulfonyl group, a strong electron-withdrawing group and hydrogen bond acceptor, combined with the carbamate linker, makes this scaffold a candidate for screening in various biological assays, particularly those involving enzyme inhibition.
Part 3: Potential Biological Activity and Therapeutic Applications
While data on the specific topic compound is scarce, the broader classes of carbamates and sulfonamides are cornerstones of medicinal chemistry. Their combination within a single molecule can lead to compounds with interesting pharmacological profiles.
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Enzyme Inhibition: Carbamates can act as bioisosteres for amide bonds, potentially enhancing metabolic stability while interacting with enzyme active sites.[1] Phenyl methylcarbamates, for instance, are known inhibitors of acetylcholinesterase, a mechanism exploited in insecticides.[5] Arylsulfonamides are a well-established class of inhibitors for various enzymes, including carbonic anhydrases and cyclooxygenase-2 (COX-2).
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Anticonvulsant Activity: Derivatives of (4-sulfamoylphenyl)carbamate have been reported as potent anticonvulsants, suggesting that this combination of functional groups can be effective for developing CNS-active agents.
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Fungicidal and Herbicidal Activity: Carbamate derivatives are widely used as fungicides and herbicides in agriculture. The N-aryl carbamate moiety is a key structural feature in many commercial products.
Part 4: Experimental Protocols for Related Syntheses
To provide practical, field-proven insights, this section details the synthesis of a related N-sulfonylcarbamate. This protocol is a self-validating system, having been published in a peer-reviewed, reputable source.
Example Protocol: Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate
This procedure describes a three-component reaction to form a carbamate with a sulfonyl group attached to the alpha-carbon of the N-alkyl chain.[2]
Materials:
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tert-Butyl carbamate (13.00 g, 110.9 mmol)
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Tetrahydrofuran (THF), 40 mL
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Water, 100 mL
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Sodium benzenesulfinate (18.21 g, 110.9 mmol)
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Benzaldehyde, freshly distilled (11.48 mL, 113.1 mmol)
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Formic acid (99%, 24.3 mL)
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Hexane/Dichloromethane mixture
Procedure:
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Equip a 500-mL, two-necked, round-bottomed flask with a magnetic stirring bar, a glass stopper, and an argon inlet.
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Flush the flask with argon and charge it with tert-butyl carbamate (13.00 g) and 40 mL of THF.
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Sequentially add water (100 mL), sodium benzenesulfinate (18.21 g), and freshly distilled benzaldehyde (11.48 mL) in single portions.
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Add formic acid (24.3 mL) to the mixture.
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Stir the reaction mixture for 18 hours at room temperature under an argon atmosphere. During this time, the desired product will precipitate.
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Filter the resulting white solid through a Büchner funnel and wash it with 200 mL of distilled water.
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Transfer the solid to a 500-mL flask and create a slurry with a mixture of hexane/dichloromethane (150/15 mL).
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Stir the slurry for 2 hours at room temperature.
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Collect the solid by filtration and wash it with a hexane/dichloromethane (91/9 mL) mixture.
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Dry the solid under reduced pressure (0.5 mmHg) at 25 °C for 6 hours to yield the final product.
Conclusion
"Phenyl N-(methylsulfonyl)-N-phenylcarbamate" represents a class of compounds, the N-sulfonylcarbamates, rather than a single, well-defined entity in the current scientific literature. By examining the chemistry of this functional group and a specific, commercially available isomer, Phenyl (3-(methylsulfonyl)phenyl)carbamate, we can appreciate the synthetic strategies and potential applications of these molecules. The combination of the carbamate and sulfonyl groups offers a rich scaffold for medicinal chemistry and materials science, with established roles in enzyme inhibition and agriculture. Further research into specific isomers, like the one detailed here, will be necessary to fully elucidate their unique properties and potential for development.
References
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List, B., Yang, J. W., & Pan, S. C. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 1. [Link]
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Leitão, M. L. P., Al-Laham, Y. N., & Williams, A. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 494–497. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16034, Phenyl Methylcarbamate. PubChem. Retrieved March 7, 2026, from [Link].
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AA Blocks. (n.d.). Phenyl (3-(methylsulfonyl)phenyl)carbamate. Retrieved March 7, 2026, from [Link]
- Chiriac, A., et al. (1975). Structure-activity correlations in phenyl methylcarbamates. In vitro anticholinesterase activity. Revue Roumaine de Biochimie, 12(3), 143-8.
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Talele, T. T. (2016). The “carbamate” group in medicinal chemistry: a versatile and privileged scaffold in drug design. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]
